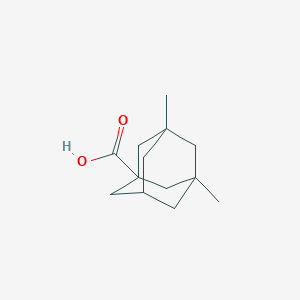

3,5-Dimethyladamantan-1-carbonsäure

Übersicht

Beschreibung

3,5-Dimethyladamantane-1-carboxylic acid, also known as DMAC, is a carboxylic acid derived from adamantane, a saturated hydrocarbon consisting of four fused cyclohexane rings. It is a colorless, crystalline solid that has a pleasant, slightly sweet odor. DMAC has a wide range of applications in the pharmaceutical and chemical industries and is used as a precursor for the synthesis of various compounds. DMAC is also an important intermediate in the synthesis of adamantane derivatives, which have been used as drugs, pesticides, and other compounds.

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Zwischenprodukt

Diese Verbindung dient auch als pharmazeutisches Zwischenprodukt . Pharmazeutische Zwischenprodukte sind die Schlüsselkomponenten oder Vorstufen bei der Herstellung von APIs (Active Pharmaceutical Ingredients). Sie werden häufig bei der Synthese des endgültigen therapeutischen Wirkstoffs verwendet.

Synthese von Adamantyl-haltigen Verbindungen

Es wird bei der Synthese verschiedener Adamantan-Derivate verwendet, die Gegenstand der supramolekularen Chemie sind . Diese Derivate werden zur Herstellung von Verriegelungsgruppen in Rotaxanen und supramolekularen Cyclodextrinpolymeren verwendet .

Supramolekulare Polymere und Rotaxan-Entwicklung

Die Verbindung kann als Gast-Monomere zur Assemblierung von supramolekularen Cyclodextrinpolymeren sowie als Gäste bei der Entwicklung von Rotaxanen verwendet werden . Diese Strukturen haben einzigartige Eigenschaften und sind von großem Interesse im Bereich der supramolekularen Chemie .

Organische Bausteine

“3,5-Dimethyladamantan-1-carbonsäure” wird auch unter organischen Bausteinen kategorisiert . Organische Bausteine werden in der Regel zum Aufbau komplexerer Strukturen verwendet. Sie sind die Grundbausteine für die Synthese organischer Verbindungen.

Wirkmechanismus

Target of Action

It is known to be used as a pharmaceutical and api intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its absorption and distribution properties.

Action Environment

It is known that the compound should be stored in a cool place and kept tightly closed , suggesting that temperature and exposure to air may affect its stability.

Safety and Hazards

3,5-Dimethyladamantane-1-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound. It should be used only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyladamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWOQWGHXZTDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371214 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14670-94-1 | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyladamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

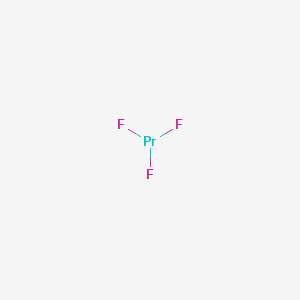

Feasible Synthetic Routes

Q & A

ANone: Research suggests that conjugating 3,5-Dimethyladamantane-1-carboxylic acid to the iron chelator Desferrioxamine B (DFOB) significantly enhances its ability to mobilize intracellular iron []. This effect is attributed to the increased lipophilicity of the conjugate, which likely improves its cellular uptake. Specifically, the DFOB-3,5-Dimethyladamantane-1-carboxylic acid adduct demonstrated a 3-fold increase in intracellular (59)Fe mobilization compared to DFOB alone []. This finding highlights the potential of 3,5-Dimethyladamantane-1-carboxylic acid as a component in developing more effective iron overload therapies, particularly for diseases like beta-thalassemia.

ANone: Yes, recent studies have shown that 3,5-Dimethyladamantane-1-carboxylic acid can act as a proton shuttle, influencing site selectivity in palladium-catalyzed C-H functionalization reactions []. Specifically, it facilitates highly para-selective C-H olefination of triisopropylsilyl (TIPS)-protected phenols []. This selectivity is attributed to the spatial repulsion between the bulky 3,5-Dimethyladamantane-1-carboxylic acid molecule and the TIPS group, favoring C-H activation at the less hindered para position. This discovery paves the way for more efficient and controlled synthesis of complex organic molecules.

ANone: Emerging research points to the potential of 3,5-Dimethyladamantane-1-carboxylic acid in analytical chemistry. One study successfully utilized a surface modified with amino groups, derived from 3,5-Dimethyladamantane-1-carboxylic acid's precursor aminopropyltriethoxysilane, for analyzing naphthenic acids in complex samples like produced water and crude oil []. This modification enhanced the detection sensitivity for these compounds, highlighting the potential of 3,5-Dimethyladamantane-1-carboxylic acid derivatives in developing sensitive and cost-effective analytical tools for environmental monitoring and other applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)